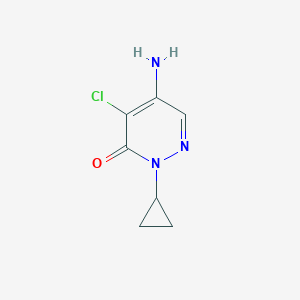

5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one

Description

Properties

Molecular Formula |

C7H8ClN3O |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

5-amino-4-chloro-2-cyclopropylpyridazin-3-one |

InChI |

InChI=1S/C7H8ClN3O/c8-6-5(9)3-10-11(7(6)12)4-1-2-4/h3-4H,1-2,9H2 |

InChI Key |

PUPYUWTYMZFNST-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C(=O)C(=C(C=N2)N)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

Step 1: Formation of Pyridazinone Core

The pyridazinone ring is typically constructed by condensation of a suitable hydrazine derivative with α,β-unsaturated carbonyl compounds or keto acids. Hydrazine hydrate is commonly used to react with intermediates such as glyoxylic acid and substituted acetophenones under reflux conditions to afford dihydropyridazin-3-one derivatives.Step 2: Introduction of Cyclopropyl Group

The cyclopropyl substituent at the 2-position can be introduced via cyclopropyl-containing precursors or by cyclopropanation reactions on appropriate intermediates, though specific details for this step are less commonly detailed in public literature and may require custom synthetic design.Step 3: Chlorination at the 4-Position

Chlorination of the pyridazinone ring at the 4-position is achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or bromine in acetic acid, followed by substitution reactions to introduce the amino group at the 5-position.

Detailed Experimental Procedures

| Step | Reaction Conditions | Description | Yield |

|---|---|---|---|

| 1. Pyridazinone ring formation | Glyoxylic acid (0.05 mol) + acetophenone derivative (0.15 mol), heated at 100-105 °C for 2 h | After cooling, ammonium hydroxide added to pH 8, extracted with dichloromethane, then hydrazine hydrate (0.05 mol) refluxed for 2 h | High yields reported (not specified for this exact compound) |

| 2. Chlorination | POCl3 at 60 °C or bromine in glacial acetic acid at 60-70 °C for 3 h | Bromine added dropwise to dihydropyridazinone solution, refluxed, then cooled and precipitated | Example: 89% yield for related 6-(4-chlorophenyl)pyridazinone |

| 3. Amination | Ammonium hydroxide or other amine sources added post-chlorination to substitute chlorine with amino group | Precipitation and filtration to isolate product | Yields vary depending on conditions |

Example from Patent Literature

A patent (CA2545193A1) describes preparation of pyridazin-3(2H)-one derivatives by reacting hydrazine derivatives with keto compounds, followed by chlorination and amination steps to yield compounds structurally related to this compound.

Reaction Optimization Considerations

- Solvent Choice: Glacial acetic acid is commonly used for chlorination reactions due to its ability to dissolve reactants and moderate reaction rates.

- Temperature Control: Maintaining 60-70 °C during chlorination ensures efficient substitution without decomposition.

- Reaction Time: Typically 2-3 hours for ring formation and chlorination steps.

- pH Control: Neutral to slightly basic pH (around 8) is essential during amination to facilitate substitution and precipitation of the product.

- Purification: Precipitation from water or ethanol-water mixtures followed by filtration and drying is standard.

Data Table: Key Synthetic Information

| Parameter | Details |

|---|---|

| Molecular Formula | C7H8ClN3O |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 5-amino-4-chloro-2-cyclopropylpyridazin-3-one |

| Typical Solvents | Glacial acetic acid, dichloromethane, ethanol-water |

| Key Reagents | Hydrazine hydrate, glyoxylic acid, acetophenone derivatives, bromine or POCl3, ammonium hydroxide |

| Reaction Temperature | 60-105 °C (varies by step) |

| Reaction Time | 2-3 hours per step |

| Yield Range | Up to 89% (for related pyridazinone chlorination) |

| Purification | Filtration, crystallization from ethanol-water |

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazinone derivatives .

Scientific Research Applications

5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Reactivity

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., Compounds 3a–3h)

- Synthesis : Prepared via nucleophilic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with halides under mild conditions (acetone, K₂CO₃, room temperature) .

- Key Differences: The absence of the cyclopropyl group in these derivatives reduces steric hindrance compared to the target compound.

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Structural Planarity and Hydrogen Bonding

6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one

- Crystal Structure: Exhibits near-planar geometry between the pyridazinone and benzimidazole moieties (interplanar angle: 3.69°) .

- Hydrogen Bonding : Two distinct N–H···O interactions stabilize the crystal lattice .

- Contrast with Target Compound: The cyclopropyl group in 5-amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one likely disrupts planarity, reducing crystal packing efficiency.

Halogen vs. Amino Substitution

5-Iodo-2,3-dihydropyridazin-3-one

- Structure : Substituted with iodine at position 5, a heavier halogen than chlorine .

- Comparison: Iodine’s larger atomic radius and polarizability may enhance intermolecular halogen bonding, unlike the amino group in the target compound, which favors hydrogen bonding. The amino group’s electron-donating nature could increase nucleophilic reactivity at adjacent positions compared to halogenated analogues.

Biological Activity

5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one (CAS Number: 2059987-26-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 185.61 g/mol. The compound features a unique pyridazinone structure that may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2059987-26-5 |

| Molecular Formula | C₇H₈ClN₃O |

| Molecular Weight | 185.61 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridazinones have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

The mechanism by which compounds like this compound exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease processes. For example, phosphodiesterase (PDE) inhibitors are known to modulate inflammatory responses and could be a target for this compound .

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating similar pyridazine derivatives reported effective inhibition of Gram-positive and Gram-negative bacteria, indicating that structural modifications can lead to enhanced antimicrobial properties .

- Cytotoxicity : In vitro assays conducted on related compounds showed promising results against various cancer cell lines, with some derivatives achieving IC50 values below 10 µM. These findings suggest a need for further exploration into the cytotoxic potential of this compound .

- Pharmacological Profiles : Preliminary pharmacological evaluations indicate that compounds with similar structures can act as PDE inhibitors, providing a pathway for therapeutic applications in respiratory diseases and inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one, and how is reaction progress validated?

- Methodology :

- A common approach for pyridazinone derivatives involves nucleophilic substitution under basic conditions. For example, analogous compounds like 5-chloro-6-phenylpyridazin-3(2H)-one are synthesized by reacting precursors with halides in acetone using anhydrous potassium carbonate as a base .

- Monitoring : Thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (1:1) is effective for tracking reaction progress. Purification via preparative TLC ensures isolation of the target compound .

- Key Variables : Solvent polarity, reaction temperature, and stoichiometry of halides influence yield. Cyclopropyl substituents may require longer reaction times due to steric hindrance.

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

- Methodology :

- Chromatography : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) as a mobile phase component ensures purity assessment, as demonstrated in pharmacopeial assays for related heterocycles .

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituents (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and amino groups at δ 5–6 ppm).

- Elemental Analysis : Validates stoichiometry, particularly for chlorine and nitrogen content.

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in downstream modifications?

- Methodology :

- Steric Analysis : The cyclopropyl group may hinder nucleophilic attacks at the 2-position. Computational modeling (e.g., DFT) can predict reaction sites and transition states.

- Electronic Effects : Cyclopropyl’s electron-withdrawing nature alters electron density in the pyridazinone ring, affecting regioselectivity in electrophilic substitutions. Comparative studies with non-cyclopropyl analogs (e.g., phenyl-substituted derivatives) are critical .

Q. How can contradictory biological activity data for pyridazinone derivatives be resolved?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., chloro, amino) and test against target enzymes or pathogens. For example, 5-chloro-6-phenyl derivatives showed enhanced antibacterial activity compared to unsubstituted analogs .

- Data Normalization : Control for variables like assay conditions (pH, solvent) and cell-line viability. Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing.

Q. What strategies improve the stability of this compound under storage and experimental conditions?

- Methodology :

- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies degradation pathways. Lyophilization or storage in inert atmospheres (argon) prevents hydrolysis of the amino and cyclopropyl groups.

- Excipient Screening : Co-formulation with stabilizers (e.g., cyclodextrins) mitigates oxidation, as seen in related dihydropyridazinones .

Q. How can researchers optimize scaled-up synthesis while maintaining yield and purity?

- Methodology :

- Process Chemistry : Replace acetone with a higher-boiling solvent (e.g., DMF) for reflux conditions. Continuous flow reactors improve mixing and heat transfer for halogenation steps.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Key Considerations for Researchers

- Safety : Follow protocols for handling chlorinated compounds (e.g., PPE, fume hoods). Refer to SDS guidelines for first-aid measures in case of inhalation or skin contact .

- Data Reproducibility : Document reaction conditions meticulously (e.g., humidity, catalyst lot) to address batch-to-batch variability.

- Collaboration : Cross-validate findings with independent labs, especially for biological activity claims.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.